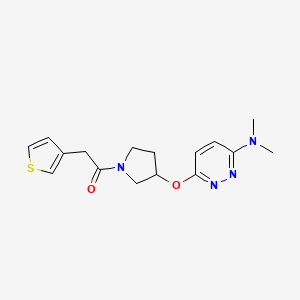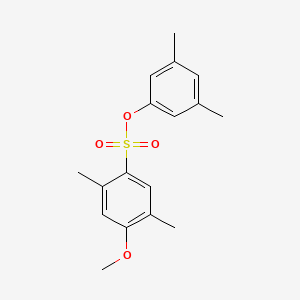
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of sulfonamides derived from 4-methoxyphenethylamine is described, which shares the methoxy functional group and sulfonamide linkage . Additionally, the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone provides information on the vibrational properties of a compound with a similar dimethylphenyl structure . The synthesis of 4,5-diethynyl-2-methoxylphenol and dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate also contributes to the understanding of methoxy-substituted phenyl compounds .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the reaction between 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yields a sulfonamide derivative . The Hantzsch condensation reaction is another method used to synthesize a pyridine derivative, which involves p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation . These methods indicate that the synthesis of the compound might involve similar condensation reactions or substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . The vibrational properties of a similar compound, 4-hydroxy-2,5-dimethylphenyl-benzophenone, have been studied using FT-IR and Raman spectroscopy, which provides insights into the conformational stability and the influence of substituents on the molecular structure .
Chemical Reactions Analysis
The chemical reactions of the related compounds involve enzyme inhibitory activity, as seen in the sulfonamide derivatives that inhibit acetylcholinesterase . The kinetic mechanism of inhibition and the formation of an enzyme-inhibitor complex are crucial aspects of these reactions. The computational docking studies also help in understanding the binding affinities of these molecules to the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the conformational stability and the enthalpy of formation of 4-hydroxy-2,5-dimethylphenyl-benzophenone have been reported, which can be related to the stability and reactivity of the compound . The yield of the synthesized compounds and the conditions under which they are formed, such as temperature and solvent, also contribute to the understanding of their physical properties .
科学的研究の応用
Molecular Structure Analysis
- Molecular Structure Studies: Research on similar compounds, like the molecule C18H14Cl4O2, has been conducted to understand the molecular structure and intermolecular interactions. These studies reveal details like torsion angles and crystal packing, which are crucial for understanding the chemical behavior of related compounds (Jasinski et al., 2007).
Chemical Reactions and Properties
- Investigating Rotational Barriers: Studies on compounds like 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, which are structurally similar, have been conducted to understand the rotational barrier effects in chemical reactions. This is significant for understanding the reactivity and stability of such compounds (Aoki et al., 1982).
- Transesterification Reactions: The rates of exchange in transesterification reactions involving similar compounds like 3,5-dimethylphenolate ions have been studied, providing insights into the reactivity of related chemical groups in weakly polar, aprotic solvents (Jackman et al., 1991).
Material Science and Optics
- Optical Material Development: Research on thienyl-substituted pyridinium salts, which include similar chemical groups, has focused on developing materials with nonlinear optical properties. Such studies are crucial for advancing materials used in optoelectronic devices (Li et al., 2012).
Catalysis
- Catalytic Applications: Studies have been done on water-soluble palladium(II) complexes, including similar sulfonyl groups, to understand their efficacy as catalysts in chemical reactions like methoxycarbonylation. This research is vital for industrial applications in catalysis (Akiri & Ojwach, 2021).
Coordination Chemistry
- Coordination Polymers: Research on phenylbismuth bis(2,5-dimethylbenzenesulfonate) has provided insights into the synthesis and properties of coordination polymers, which are essential for understanding the potential applications of similar compounds in materials science and coordination chemistry (Sharutin & Sharutina, 2014).
作用機序
Safety and Hazards
将来の方向性
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring potential uses in areas such as material science, pharmaceuticals, or chemical synthesis .
特性
IUPAC Name |
(3,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUDKKZSXDLKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

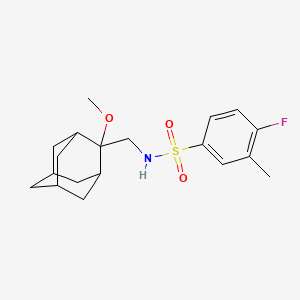
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)
![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)

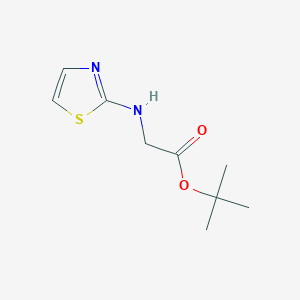
![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)
![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)
![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
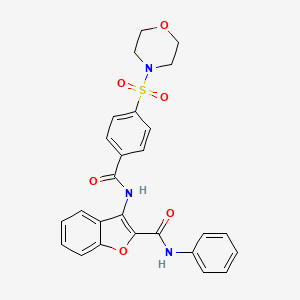
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)
